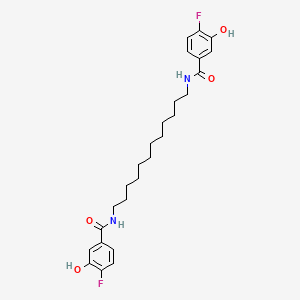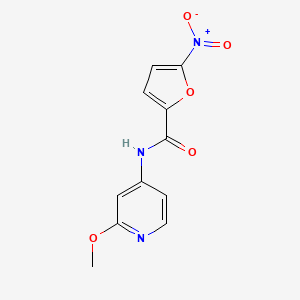![molecular formula C12H13ClN2O2 B14208668 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a 4-chloro substituent and an ethyl ester group further modifies its chemical properties and biological activity.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chlorine atom at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, where nucleophiles like amines or thiols can replace the chlorine atom to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including inhibition of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-methyl-, ethyl ester: This compound has a methyl group instead of a chlorine atom, which may result in different biological activities and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-bromo-, ethyl ester: The presence of a bromine atom can influence the compound’s reactivity in substitution reactions and its biological activity.
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-fluoro-, ethyl ester: Fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H13ClN2O2 |
|---|---|
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
ethyl 3-(4-chloropyrrolo[2,3-b]pyridin-1-yl)propanoate |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-17-11(16)5-8-15-7-4-9-10(13)3-6-14-12(9)15/h3-4,6-7H,2,5,8H2,1H3 |
InChI-Schlüssel |
AHSDKILNGILRNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN1C=CC2=C(C=CN=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


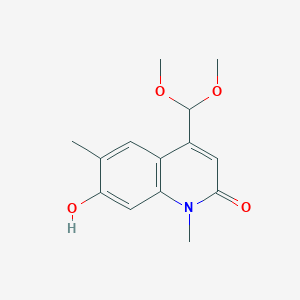
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
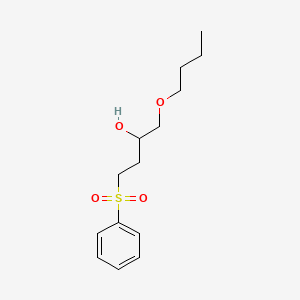
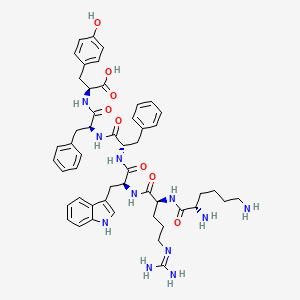

![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
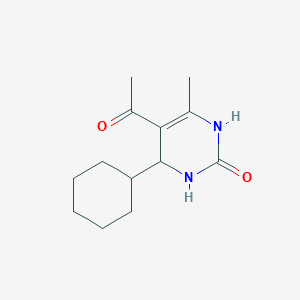
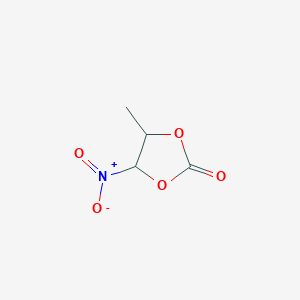
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
